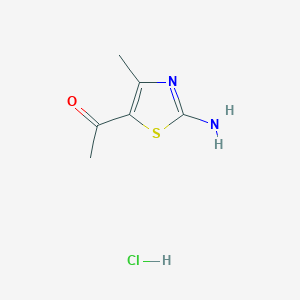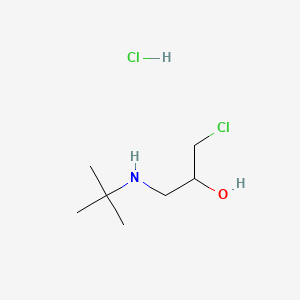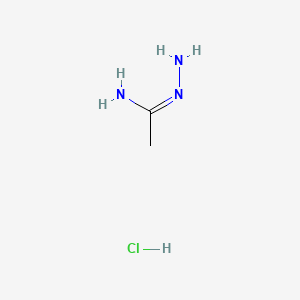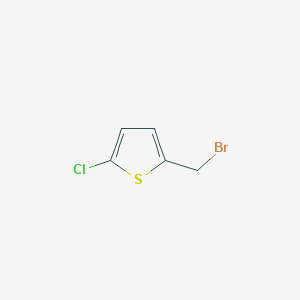
2-Chloro-3-methylbenzotrifluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-methylbenzotrifluoride is a chemical compound that belongs to the class of organic compounds known as benzotrifluorides, which are characterized by a benzene ring substituted with a trifluoromethyl group and additional substituents. While the provided papers do not directly discuss 2-Chloro-3-methylbenzotrifluoride, they do provide insights into the synthesis, molecular structure, and chemical properties of closely related compounds, which can be informative for understanding the characteristics of 2-Chloro-3-methylbenzotrifluoride.
Synthesis Analysis
The synthesis of related compounds involves various organic reactions. For instance, the synthesis of 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas involves the reaction of isomeric methylbenzoyl isothiocyanates with 4-aminotrifluorotoluene in dry tetrahydrofuran . Another example is the synthesis of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate, which is achieved by reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid in the presence of a carbonate in DMF medium . These methods highlight the use of halogenated starting materials and nucleophilic substitution reactions, which are likely relevant to the synthesis of 2-Chloro-3-methylbenzotrifluoride.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and quantum chemical calculations. For example, the crystal structure of (2S,3S)-4-[2-chloro-3-methylpentanoyloxy] biphenyl 4′-undecyloxy-2′,3′-difluorobenzoate has been described, providing insights into the conformation and arrangement of molecules in the crystal lattice . Similarly, the structure of 3-chloro-2,4,5-trifluorobenzoic acid has been elucidated, showing the orientation of the carboxyl group relative to the benzene ring . These studies suggest that the molecular structure of 2-Chloro-3-methylbenzotrifluoride would also exhibit specific conformational features that could be studied using similar techniques.
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from their functional groups and molecular structure. For example, the presence of a nitro group in 1-(4-chlorophenylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene allows for further chemical transformations such as reduction or diazotization . Similarly, the carboxylic acid group in 3-chloro-2,4,5-trifluorobenzoic acid participates in hydrogen bonding, forming dimers in the crystal structure . These observations suggest that 2-Chloro-3-methylbenzotrifluoride would also engage in specific chemical reactions based on its functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are determined by their molecular structure and can be studied using spectroscopic methods. For instance, the vibrational spectral characteristics of the thioureas synthesized in paper provide information about the intermolecular interactions within the crystal. The hyperpolarizability and NBO analysis of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate offer insights into the electronic properties and stability of the molecule . These studies suggest that 2-Chloro-3-methylbenzotrifluoride would have distinct physical and chemical properties that could be similarly analyzed to understand its behavior in various environments.
Applications De Recherche Scientifique
Synthesis of Amino Acids and Pharmaceuticals : A study by Girard et al. (1996) demonstrated the synthesis of α-amino-β-hydroxy acids, specifically related to vancomycin, starting from 3-chloro-4-hydroxybenzoic acid. This indicates the potential use of chlorinated compounds in pharmaceutical synthesis (Girard et al., 1996).
Transformation of Alcohols into Alkyl Chlorides : Mukaiyama et al. (1977) developed a method using 2-Chloro-3-ethylbenzoxazolium salt to transform alcohols into alkyl chlorides. This highlights the role of chlorinated compounds in facilitating chemical transformations (Mukaiyama et al., 1977).
Magnetic Resonance Studies of Fluorine Shifts : Schaefer et al. (1977) analyzed the magnetic resonance spectra of various benzoyl fluoride derivatives, including 2-fluoro-6-chloro compounds. This research is significant in understanding the effects of chloro-fluoro substituents on molecular properties (Schaefer et al., 1977).
Corrosion Inhibition : Obot and Obi-Egbedi (2010) conducted a theoretical study on benzimidazole derivatives as corrosion inhibitors, including 2-methylbenzimidazole. This suggests the potential application of chlorinated compounds in preventing corrosion (Obot & Obi-Egbedi, 2010).
Preparation of Organic Compounds : Daniewski et al. (2002) developed efficient methods for preparing 2-chloro-6-methylbenzoic acid, indicating the importance of chlorinated compounds in organic synthesis (Daniewski et al., 2002).
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-1-methyl-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3/c1-5-3-2-4-6(7(5)9)8(10,11)12/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLAMXMEANIPBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10507696 |
Source


|
| Record name | 2-Chloro-1-methyl-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-methylbenzotrifluoride | |
CAS RN |
74483-48-0 |
Source


|
| Record name | 2-Chloro-1-methyl-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














